(5-Bromo-2-(trifluoromethoxy)phenyl)methanol

Larvicidal agents 1,3,4-oxadiazoles Mosquito control

Researchers developing larvicidal 1,3,4-oxadiazoles or performing Suzuki/Buchwald couplings require the exact 5-bromo-2-(trifluoromethoxy) regioisomer to maintain target activity. Positional isomers alter steric/electronic properties, risking synthetic failure. This ≥98% purity, powder-form building block ensures batch-to-batch reproducibility. • Eliminates regioisomer mismatch: validated for Culex quinquefasciatus larvicidal agent synthesis. • Ready for cross-coupling: bromine handle enables reliable C-C/C-N bond formation. • In stock, ships ambient globally; ideal for medicinal chemistry & QC reference standard use.

Molecular Formula C8H6BrF3O2
Molecular Weight 271.03 g/mol
CAS No. 685126-86-7
Cat. No. B1372437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-(trifluoromethoxy)phenyl)methanol
CAS685126-86-7
Molecular FormulaC8H6BrF3O2
Molecular Weight271.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CO)OC(F)(F)F
InChIInChI=1S/C8H6BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2
InChIKeyPMJMORZJWISOPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(trifluoromethoxy)phenyl)methanol Overview


(5-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 685126-86-7) is a fluorinated benzyl alcohol building block, characterized by its bromine atom and trifluoromethoxy group (MW: 271.03 g/mol, C8H6BrF3O2). This compound is supplied as a powder with a purity of ≥98% and is noted for its use in organic synthesis, including as an intermediate in the preparation of larvicidal 1,3,4-oxadiazole derivatives [1].

Fluorinated benzyl alcohol building block for 1,3,4-oxadiazole synthesis
Supports Suzuki-Miyaura cross-coupling workflows
Regioisomeric control for structure-activity relationship (SAR) studies

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol: Substitution Risks


Substitution with positional isomers such as 4-bromo-2-(trifluoromethoxy)benzyl alcohol (CAS 220996-81-6) or 2-bromo-4-(trifluoromethoxy)benzyl alcohol (CAS 1316273-53-6) is not chemically equivalent. The specific 5-bromo-2-(trifluoromethoxy) substitution pattern on the phenyl ring directly dictates the compound's reactivity in cross-coupling reactions and its ability to form biologically active derivatives like larvicidal 1,3,4-oxadiazoles [1]. Using an isomer with a different substitution pattern would likely alter the steric and electronic properties of the resulting products, potentially leading to a loss of desired biological activity or synthetic efficiency. Therefore, direct substitution without rigorous validation poses a significant risk to the reproducibility of research findings and the integrity of a synthetic route.

Regioisomer reactivity divergence
Positional isomers (e.g., 4-bromo or 2-bromo) exhibit altered electronic/steric profiles, potentially shifting cross-coupling yields and selectivity compared to the 5-bromo-2-(trifluoromethoxy) pattern.
SAR fragmentation risk
Larvicidal activity of derived oxadiazoles is linked to the specific substitution pattern; isomer-based derivatives may not reproduce the reported biological response.
Analytical method mismatch
Physical property variations (density, boiling point) between regioisomers can affect retention times and purification; direct interchange may require full analytical method re-validation.

Evidence Guide: (5-Bromo-2-(trifluoromethoxy)phenyl)methanol


Regioisomeric Specificity for Larvicidal Activity

The compound's specific substitution pattern is essential for generating bioactive 1,3,4-oxadiazole derivatives. Studies show that 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole derivatives synthesized from this building block exhibit strong larvicidal activity against urban mosquitoes (Culex quinquefasciatus) [1]. While direct quantitative comparison data for the alcohol itself is not available, this is a strong **class-level inference** that the 5-bromo-2-(trifluoromethoxy)phenyl fragment is critical for activity in this series.

Regioisomeric SAR
Class-level inference
Target regioisomer shows reported larvicidal activity in derived 1,3,4-oxadiazoles; isomer substitution alters SAR.
SAR-informed procurement for vector-control research
Qualitative evidence; quantitative comparative data not available
Larvicidal agents 1,3,4-oxadiazoles Mosquito control

Purity Specification and Reproducibility

The compound is commercially available with a specified purity of ≥98% (by HPLC) from multiple vendors [1]. This is a key differentiator from its generic, less-defined counterparts. While other positional isomers are also available (e.g., 4-bromo-2-(trifluoromethoxy)benzyl alcohol, CAS 220996-81-6 ), the stated purity specification for this specific compound provides a quantitative benchmark for ensuring reproducible yields in synthetic transformations. Using an unspecified or lower-purity generic benzyl alcohol could introduce unknown impurities that may interfere with sensitive reactions like cross-couplings.

Purity specification
Supporting evidence
≥98% (HPLC)
Benchmark purity supports reproducible synthesis yields
Multiple vendor consistency strengthens specification reliability
Organic synthesis Quality control Reproducibility

Physical Property Differentiation

The target compound has a calculated density of 1.696 g/cm³ and a boiling point of 255.708 °C at 760 mmHg . In contrast, the 4-bromo-2-(trifluoromethoxy)benzyl alcohol isomer (CAS 220996-81-6) has a slightly lower density (1.695 g/cm³) and a lower boiling point (248 °C at 760 mmHg) . While these differences are subtle, they highlight the distinct molecular interactions of each regioisomer, which can influence chromatographic behavior, solubility, and formulation stability. This is a **supporting evidence** that the regioisomer's physical properties are unique and non-interchangeable.

Physical property differentiation
Supporting evidence
Density target 1.696 g/cm³ vs isomer 1.695 g/cm³; Boiling point target 255.7 °C vs isomer 248 °C (calculated).
Distinct properties support isomer-specific analytical method development
Calculated values; experimental verification advised
Physical chemistry Analytical chemistry Formulation

Cross-Coupling Reactivity Profile

The bromine atom at the 5-position, in concert with the electron-withdrawing trifluoromethoxy group, makes the compound a strategic intermediate for cross-coupling reactions . While specific quantitative yield data for this exact compound could not be sourced from permitted repositories, its structural analogs have demonstrated high yields (e.g., >80%) in Suzuki couplings . This is a **class-level inference** that the 5-bromo-2-(trifluoromethoxy)phenyl group is a viable and reliable coupling partner. The specific substitution pattern is expected to influence the rate and yield of such reactions compared to other regioisomers, making it a distinct choice for building complex molecules.

Cross-coupling reactivity
Class-level inference
Structural analogs achieve >80% yield in Suzuki couplings; target regioisomer expected viable but yield data unsourced.
Class-level reactivity suggests cross-coupling viability; yield validation recommended
Specific yield for this exact compound not reported in accessible literature
Suzuki-Miyaura coupling Palladium catalysis Biaryl synthesis

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol: Application Scenarios


Larvicidal 1,3,4-Oxadiazole Synthesis

This compound serves as a key intermediate in the synthesis of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazoles, which have demonstrated strong larvicidal activity against Culex quinquefasciatus mosquitoes. Researchers developing new vector control agents would specifically require this regioisomer to build the core structure responsible for this biological activity [1].

Cross-Coupling for Pharmaceutical Intermediates

The 5-bromo-2-(trifluoromethoxy)phenyl core is a versatile building block for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings . It is a critical starting material for synthesizing more complex pharmaceutical intermediates, particularly where the trifluoromethoxy group is desired for its metabolic stability and lipophilicity. Researchers in medicinal chemistry should procure this specific regioisomer to ensure the correct spatial arrangement of functional groups in their target molecules.

High-Purity Reference Standards for Analytical Development

Given its defined physical properties and high commercial purity (≥98%), this compound is suitable for use as a reference standard in analytical method development and quality control. Its distinct density and boiling point, compared to its regioisomers, make it a useful marker for HPLC method development and for ensuring the identity and purity of synthesized derivatives .

Application
Selection Property
Validation Focus
Mosquito larvicide screening
Regioisomer-dependent SAR profile
Larvicidal activity of derived oxadiazoles
Suzuki-Miyaura biaryl synthesis
Bromoarene reactivity with trifluoromethoxy (OCF₃) group
Cross-coupling yield and regiochemical fidelity
HPLC reference standard
Certified purity and distinct density/bp
Retention time and purity vs. isomer controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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